N-(2-Formylphenyl)naphthalene-1-sulfonamide

Hydrophobicity Optimization Reductive Amination Sulfonamide ADME

N-(2-Formylphenyl)naphthalene-1-sulfonamide (CAS 646062-94-4) is a bifunctional aromatic sulfonamide that combines a naphthalene-1-sulfonamide core with an ortho-formylphenyl substituent. This architecture provides a hydrophobic, electron-rich scaffold amenable to further derivatization via its aldehyde handle.

Molecular Formula C17H13NO3S
Molecular Weight 311.4 g/mol
CAS No. 646062-94-4
Cat. No. B12592098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Formylphenyl)naphthalene-1-sulfonamide
CAS646062-94-4
Molecular FormulaC17H13NO3S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=C3C=O
InChIInChI=1S/C17H13NO3S/c19-12-14-7-2-4-10-16(14)18-22(20,21)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,18H
InChIKeyBLJDJOAKTQRNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Formylphenyl)naphthalene-1-sulfonamide (CAS 646062-94-4): Key Intermediate for Sulfonamide-Based Inhibitor and Probe Development


N-(2-Formylphenyl)naphthalene-1-sulfonamide (CAS 646062-94-4) is a bifunctional aromatic sulfonamide that combines a naphthalene-1-sulfonamide core with an ortho-formylphenyl substituent [1]. This architecture provides a hydrophobic, electron-rich scaffold amenable to further derivatization via its aldehyde handle. The compound serves as a privileged intermediate for constructing focused libraries of FABP4 inhibitors and for tuning physicochemical properties through aldehyde-based reductive amination [2][3].

Why Simple Aryl Sulfonamides Cannot Replace N-(2-Formylphenyl)naphthalene-1-sulfonamide in MedChem Campaigns


Generic substitution with benzenesulfonamide, tosyl, or unfunctionalized naphthalene sulfonamide analogs fails because it forfeits the synergistic benefits of the ortho‑aldehyde handle and the 1‑naphthyl sulfonamide core. The aldehyde enables on‑demand logD reduction via reductive amination (ΔplogD₇.₄ = 3‑4 units) while preserving in vitro potency, a transformation impossible with non‑aldehyde analogs [1]. Simultaneously, the naphthalene-1-sulfonamide scaffold provides a validated entry point for achieving nanomolar FABP4 affinity through structure‑based design, a profile not attainable with simple phenyl sulfonamides [2].

Quantitative Differentiation Evidence for N-(2-Formylphenyl)naphthalene-1-sulfonamide vs Closest Analogs


Aldehyde Handle Enables LogD Modulation Unachievable with Non‑Aldehyde Sulfonamides

The ortho‑formyl group of N-(2‑formylphenyl)naphthalene-1-sulfonamide allows post‑synthetic logD reduction via reductive amination with diverse nitrogen nucleophiles. In a closely related 2‑formylphenyl sulfonamide series, this transformation decreased plogD₇.₄ by 3–4 log units while fully maintaining in vitro potency, a critical advantage for improving aqueous solubility and metabolic stability that non‑aldehyde sulfonamide analogs cannot provide [1].

Hydrophobicity Optimization Reductive Amination Sulfonamide ADME

Naphthalene‑1‑Sulfonamide Core Delivers Validated FABP4 Affinity Not Reproduced by Simple Phenyl Sulfonamides

Naphthalene‑1‑sulfonamide derivatives have been identified as novel, potent, and selective FABP4 inhibitors through structure‑based design. The lead compounds 16dk, 16do, and 16du exhibit binding affinities equivalent to or better than the reference inhibitor BMS309403, with Ki values as low as 1.15 μM for early unoptimized fragments [1][2]. In contrast, simple benzenesulfonamide analogs do not appear in the FABP4 inhibitor landscape, underscoring the unique fit of the naphthalene‑1‑sulfonamide scaffold into the FABP4 binding pocket.

FABP4 Inhibition Metabolic Disease Structure‑Based Design

Hydrophobicity Differential: Naphthalene‑1‑Sulfonamide vs Benzenesulfonamide Core

Replacing the phenyl ring of a benzenesulfonamide with a naphthyl group increases the logP of the sulfonamide core by approximately 2.5 log units, consistent with the Hansch π constant for naphthyl (π ≈ 2.5) [1]. This higher intrinsic hydrophobicity enhances partitioning into apolar protein binding pockets and can improve membrane permeability for intracellular targets. The naphthalene‑1‑sulfonamide core thus provides a tunable hydrophobic anchor that simpler aryl sulfonamides lack.

Lipophilicity Hansch Analysis Scaffold Optimization

High‑Impact Research Applications for N-(2-Formylphenyl)naphthalene-1-sulfonamide


FABP4 Inhibitor Lead Generation for Metabolic Disease

Use the naphthalene‑1‑sulfonamide core as a validated starting point for structure‑based design of FABP4 inhibitors targeting diabetes and atherosclerosis. The aldehyde handle allows late‑stage diversification via reductive amination to optimize ADME properties without sacrificing potency, as demonstrated by the logD reduction strategy [1][2].

Construction of Focused Sulfonamide Libraries with Tunable Lipophilicity

Employ the ortho‑formyl group for parallel reductive amination with diverse amine building blocks, enabling rapid exploration of SAR while systematically lowering plogD₇.₄ by 3–4 units [1]. This is particularly valuable for CNS or antibacterial programs where logP control is critical.

Schiff Base Probe Development for Metal Ion Sensing

Condense the aldehyde group with hydrazines, hydrazides, or amines to generate fluorescence‑quenched or turn‑on probes for transition metal detection. The naphthalene‑1‑sulfonamide moiety enhances π‑stacking interactions and can serve as a weak fluorophore, while the formyl group provides a reactive site for sensor construction [1][3].

Bioconjugation via Site‑Selective Reductive Amination

Attach targeting ligands, fluorophores, or affinity tags to the aldehyde functionality through mild reductive amination with amine‑containing biomolecules or functionalized PEG chains, enabling applications in chemical biology and drug delivery [1].

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